4-chloro-5-cyclopropyl-1H-pyrazole
Overview
Description
4-chloro-5-cyclopropyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the target, thereby affecting its function.
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-chloro-5-cyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation. Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, the compound can interact with DNA and RNA, potentially affecting their stability and function . These interactions may result in changes in gene expression and protein synthesis, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under ambient conditions, but its activity can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential . For example, its preferential accumulation in tumor tissues can enhance its anticancer effects while minimizing systemic toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can affect protein synthesis and other cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQAWEVXDQXJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.